molecular formula C19H18N2O5S3 B12139511 N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B12139511
M. Wt: 450.6 g/mol
InChI Key: KTUSIHJVCYMLRJ-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a synthetic compound belonging to the rhodanine-based chemical class, recognized for its potent and selective inhibitory activity against specific protein kinases. This compound has been identified as a multi-targeted agent with significant research value in oncology, particularly for its ability to inhibit Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 8 (CDK8) , two kinases implicated in tumor progression, metastasis, and the regulation of transcription. The mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby disrupting their phosphorylation activity and downstream signaling pathways. This disruption can lead to the induction of apoptosis and the inhibition of cancer cell proliferation and migration. Beyond oncology, its inhibitory profile has generated interest in neuropharmacology research , where it is being investigated for its potential to modulate neuroinflammatory processes and offer neuroprotective effects in models of neurodegenerative diseases. The compound's well-defined structure-activity relationship makes it a valuable chemical probe for dissecting the complex roles of FAK and CDK8 in disease biology and for serving as a lead structure in the development of novel targeted therapeutics.

Properties

Molecular Formula

C19H18N2O5S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O5S3/c1-3-26-16-10-13(6-9-15(16)22)11-17-18(23)21(19(27)28-17)20-29(24,25)14-7-4-12(2)5-8-14/h4-11,20,22H,3H2,1-2H3/b17-11-

InChI Key

KTUSIHJVCYMLRJ-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Preparation Methods

Reaction Design

This method assembles the thiazolidinone ring, sulfonamide, and benzylidene groups in a single pot. The protocol leverages sulfonyl hydrazides, isothiocyanates, and dialkyl acetylene dicarboxylates under catalyst-free conditions.

Reagents :

  • 4-Methylbenzenesulfonamide (sulfonamide precursor)

  • 3-Ethoxy-4-hydroxybenzaldehyde (benzylidene precursor)

  • Mercaptoacetic acid (thiol component for cyclization)

Conditions :

  • Solvent-free or ionic liquid-mediated ([HDBU][HSO₄])

  • Temperature: 80–100°C (reflux)

  • Reaction time: 4–6 hours

Mechanism :

  • Thiazolidinone Formation : Sulfonamide reacts with mercaptoacetic acid via nucleophilic substitution to form a thiazolidinone intermediate.

  • Knoevenagel Condensation : The aldehyde undergoes dehydration with the thiazolidinone’s active methylene group, forming the exocyclic double bond.

Yield :

  • 78–92% (optimized in ionic liquids)

Sequential Two-Step Synthesis

Step 1: Thiazolidinone-Sulfonamide Intermediate

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times and improves regioselectivity.

Reagents :

  • 4-Methylbenzenesulfonamide

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • Mercaptoacetic acid

Conditions :

  • Solvent: Ethanol or PEG-300

  • Microwave power: 300–500 W

  • Temperature: 100–120°C

  • Time: 15–30 minutes

Yield :

  • 85–90%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Three-componentOne-pot, high atom economyRequires ionic liquid optimization78–92%
Sequential two-stepHigh purity intermediatesLonger reaction times65–89%
Microwave-assistedRapid synthesis, energy-efficientSpecialized equipment needed85–90%

Characterization and Purification

Analytical Techniques

  • NMR : Confirm Z-configuration of the benzylidene group (δ 7.4–7.6 ppm for vinyl protons).

  • HPLC : Purity >95% (C18 column, acetonitrile/water).

  • X-ray crystallography : Validates planar thiazolidinone and sulfonamide geometry.

Purification Methods

  • Recrystallization : Ethanol/IPA mixtures.

  • Column chromatography : Silica gel with chloroform:methanol gradients.

Optimization Studies

Solvent Impact

  • Ionic liquids ([HDBU][HSO₄]) enhance yields by stabilizing intermediates via H-bonding.

  • Ethanol outperforms DMF in reducing side reactions.

Catalytic Bases

  • Morpholine yields higher regioselectivity than piperidine in Knoevenagel steps.

Industrial Scalability Considerations

  • Cost-effective routes : Three-component methods minimize waste.

  • Green chemistry : PEG-300 as a recyclable solvent in microwave synthesis .

Chemical Reactions Analysis

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with various molecular targets. The thiazolidinone ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells has been observed in preliminary studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related thiazolidinone derivatives, focusing on substituent variations and their implications:

Compound Name / ID Benzylidene Substituent N-Substituent Molecular Formula (Example) Key Spectral Data (IR/NMR) Reference
Target Compound 3-ethoxy-4-hydroxy 4-methylbenzenesulfonamide C₁₉H₁₈N₂O₅S₂ (inferred) IR: C=S (~1250 cm⁻¹), C=O (~1680 cm⁻¹) N/A
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-hydroxy-3-methoxy benzenesulfonamide C₁₇H₁₄N₂O₅S₃ IR: Absence of S-H (~2500 cm⁻¹), C=S (~1247 cm⁻¹)
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-ethoxy-3-methoxy benzenesulfonamide C₁₉H₁₈N₂O₆S₂ ¹H-NMR: Aromatic protons at δ 6.7–7.8 ppm
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Unsubstituted benzylidene N-(2-methylphenyl)acetamide C₁₉H₁₅N₃O₂S₂ IR: C=O (1682 cm⁻¹), NH (3319 cm⁻¹)
N-[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Pyrazolyl-bromophenyl hybrid 4-methylbenzamide C₂₈H₂₀BrN₅O₂S ¹³C-NMR: Carbonyl at δ 174.2 ppm

Structural and Functional Insights

Benzylidene Substituent Variations
  • Electron-Donating Groups (e.g., -OH, -OCH₃, -OC₂H₅) :
    • The target compound’s 3-ethoxy-4-hydroxy group enhances solubility via hydrogen bonding, similar to the 4-hydroxy-3-methoxy analog in .
    • Ethoxy groups (as in the target compound and ) may increase lipophilicity compared to methoxy derivatives .
N-Substituent Variations
  • Sulfonamides (e.g., tosyl, benzenesulfonamide): Sulfonamide groups improve metabolic stability and binding affinity to biological targets due to their strong hydrogen-bonding capacity .
Core Modifications
  • Thioxo vs. Oxo at Position 2: The thioxo (C=S) group in thiazolidinones is critical for tautomerism and reactivity.

Research Findings and Implications

  • Tautomerism: Thiazolidinones exist predominantly as thione tautomers, as evidenced by IR data .
  • Substituent Effects: Electron-withdrawing groups (e.g., -Br in ) reduce solubility but enhance electrophilic reactivity .
  • Synthetic Challenges : Steric hindrance from bulky N-substituents (e.g., tosyl groups) may require optimized reaction conditions for high yields .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide?

  • Methodology : The compound is synthesized via a multi-step process:

Condensation : 3-ethoxy-4-hydroxybenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : The intermediate is cyclized with chloroacetic acid under basic conditions (e.g., sodium acetate) to form the thiazolidinone core.

Sulfonylation : The thiazolidinone derivative reacts with 4-methylbenzenesulfonyl chloride in a nucleophilic substitution reaction .

  • Key conditions : Reactions are typically performed in polar aprotic solvents (e.g., DMF) with reflux (2–4 hours). Yield optimization requires pH control (e.g., sodium acetate buffer) and stoichiometric monitoring .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR confirm the Z-configuration of the benzylidene moiety and sulfonamide substitution .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (S=O), and ~3200 cm⁻¹ (O-H) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 451.04) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Antimicrobial assays : Tested against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) using broth microdilution .
  • Anticancer screening : Evaluated via MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values ranging 5–20 µM .
  • Enzyme inhibition : Assessed against COX-2 and MMP-9 using fluorometric assays, showing >50% inhibition at 10 µM .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale production?

  • Methodology :

  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization steps, reducing reaction time by 30% .
  • Flow chemistry : Continuous-flow reactors enhance yield (from 60% to 85%) by maintaining precise temperature/pH control .
  • Purification : Gradient HPLC with C18 columns and acetonitrile/water mobile phases ensures >98% purity .

Q. What molecular targets and pathways are implicated in its mechanism of action?

  • Methodology :

  • Proteomics : SILAC-based profiling identifies upregulated apoptosis markers (e.g., caspase-3) in treated cancer cells .
  • Molecular docking : Simulations suggest high affinity for COX-2 (binding energy: -9.2 kcal/mol) due to sulfonamide-thiazolidinone interactions .
  • Kinase assays : Selective inhibition of ERK1/2 (IC50: 1.2 µM) via competitive binding to the ATP pocket .

Q. How do structural modifications influence bioactivity?

  • SAR Insights :

Modification Impact on Activity Reference
Ethoxy → methoxy substitutionReduced antimicrobial potency (MIC ↑2-fold)
Methyl sulfonamide → hydrogenLoss of COX-2 inhibition (IC50 >100 µM)
Thioxo → oxo substitutionAbolishes anticancer activity
  • Methodology : Parallel synthesis and phenotypic screening validate SAR trends .

Q. How can contradictions in reported biological data be resolved?

  • Methodology :

  • Standardized assays : Use CLSI guidelines for antimicrobial tests to minimize variability .
  • Metabolomic profiling : LC-MS/MS identifies off-target effects (e.g., glutathione depletion) that may skew cytotoxicity results .
  • Structural analogs : Compare activity of diastereomers (e.g., E vs. Z isomers) to clarify stereochemical dependencies .

Q. What computational tools are used to model its pharmacokinetics?

  • Methodology :

  • ADME prediction : SwissADME estimates moderate bioavailability (F: 45%) due to high logP (3.2) and moderate solubility (0.1 mg/mL) .
  • MD simulations : Reveal stable binding to serum albumin (ΔG: -7.8 kcal/mol), suggesting prolonged half-life .
  • QSAR models : Identify critical descriptors (e.g., polar surface area, H-bond donors) for optimizing blood-brain barrier penetration .

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